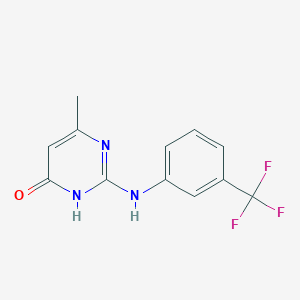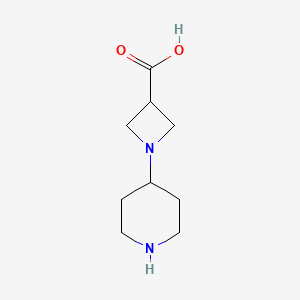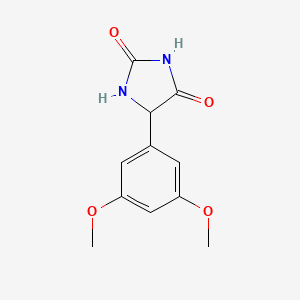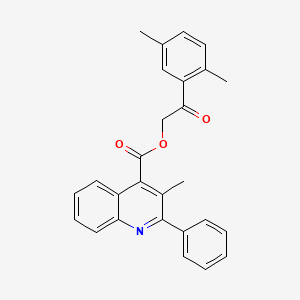
6-Methyl-2-(3-(trifluoromethyl)anilino)-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-メチル-2-(3-(トリフルオロメチル)アニリノ)-4-ピリミジノールは、その独特の構造と性質で知られる化学化合物です。これは、6位にメチル基、2位にアニリノ基が置換されたピリミジン環を含み、さらにアニリノ基はトリフルオロメチル基で置換されています。
準備方法
合成経路と反応条件
6-メチル-2-(3-(トリフルオロメチル)アニリノ)-4-ピリミジノールの合成は、通常、以下の手順が含まれます。
ピリミジン環の形成: ピリミジン環は、酸性または塩基性条件下で、β-ジカルボニル化合物とグアニジン誘導体の縮合反応によって合成できます。
6位での置換:
アニリノ基の導入: アニリノ基は、求核置換反応によって導入できます。この反応では、アニリン誘導体がハロゲン化ピリミジンと反応します。
トリフルオロメチル基の付加: トリフルオロメチル基は、トリフルオロメチルヨージドまたはトリフルオロメチルスルホネートなどのトリフルオロメチル化剤を使用して導入できます。
工業的製造方法
6-メチル-2-(3-(トリフルオロメチル)アニリノ)-4-ピリミジノールの工業的製造には、上記の合成経路の最適化バージョンが含まれることがあり、多くの場合、連続フロー反応器と自動化されたシステムを使用することで、高収率と高純度が保証されます。触媒や特定の反応条件を使用することで、合成の効率をさらに向上させることができます。
化学反応の分析
反応の種類
6-メチル-2-(3-(トリフルオロメチル)アニリノ)-4-ピリミジノールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: この化合物は、置換基と反応条件に応じて、求核置換反応または求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、その他の還元剤。
置換: ハロゲン化試薬、求核剤、求電子剤。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、還元は脱酸素化化合物を生成する可能性があります。
科学研究への応用
6-メチル-2-(3-(トリフルオロメチル)アニリノ)-4-ピリミジノールは、科学研究にいくつかの応用があります。
化学: これは、より複雑な分子の合成における構成要素として、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療薬としての可能性を探るための研究が進められています。
産業: これは、新素材の開発や、医薬品や農薬の製造における中間体として使用されています。
科学的研究の応用
6-Methyl-2-(3-(trifluoromethyl)anilino)-4-pyrimidinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
6-メチル-2-(3-(トリフルオロメチル)アニリノ)-4-ピリミジノールの作用機序は、特定の分子標的や経路との相互作用に関与しています。この化合物は、酵素を阻害したり、受容体に結合したり、細胞プロセスを干渉したりすることで作用する可能性があります。正確なメカニズムは、特定の用途と研究されている生物系によって異なります。
類似の化合物との比較
類似の化合物
- 6-メチル-2,3-ビス-(トリフルオロメチル)ピリジン
- 2-クロロ-6-メチル-3-(トリフルオロメチル)ピリジン
- 2,4-ビス-(トリフルオロメチル)ピリミジン-5-カルボン酸エチルエステル
独自性
6-メチル-2-(3-(トリフルオロメチル)アニリノ)-4-ピリミジノールは、その独特の置換パターンにより、独自の化学的および生物学的特性を付与するため、独特です。トリフルオロメチル基の存在は、安定性と親油性を高め、さまざまな用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 6-Methyl-2,3-bis-(trifluoromethyl)pyridine
- 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
- 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester
Uniqueness
6-Methyl-2-(3-(trifluoromethyl)anilino)-4-pyrimidinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C12H10F3N3O |
|---|---|
分子量 |
269.22 g/mol |
IUPAC名 |
4-methyl-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H10F3N3O/c1-7-5-10(19)18-11(16-7)17-9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H2,16,17,18,19) |
InChIキー |
KCQODRPHVULWMO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=N1)NC2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine](/img/structure/B12049237.png)





![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049266.png)

![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12049280.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12049287.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12049291.png)
![3-(3-Aminomethyl-phenyl)-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride](/img/structure/B12049292.png)

![5-[(Cyclopentylamino)methyl]-2-furoic acid](/img/structure/B12049303.png)
